Tianeptine sodium

Vue d'ensemble

Description

Tianeptine sodium is a tricyclic antidepressant primarily used in the treatment of major depressive disorder. Unlike typical antidepressants that inhibit serotonin reuptake, this compound acts as a selective serotonin reuptake enhancer. It is also noted for its anxiolytic properties, making it a valuable option for patients with co-occurring anxiety disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tianeptine sodium involves several steps. One common method includes the preparation of the intermediate 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide. This intermediate is prepared by adding 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-alcohol-5,5-dioxide to an organic solvent, followed by the addition of a chloro-substituted reagent. The mixture is then heated to reflux, cooled, filtered, and dried .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving tianeptine acid in deionized water, followed by the addition of aqueous sodium hydroxide solution. The mixture is stirred, heated, and filtered to obtain the final product. This method is efficient and suitable for large-scale production .

Analyse Des Réactions Chimiques

Key Steps:

-

Step 1 : Condensation of 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f] thiazepine-5,5-dioxide with ethyl 7-aminoheptanoate hydrochloride in acetonitrile, catalyzed by triethylamine (yield: 81%, purity: 98.5%) .

-

Step 2 : Hydrolysis of the ester intermediate (tianeptine ethyl ester) using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form tianeptine acid .

-

Step 3 : Salification of tianeptine acid with NaOH (15% w/v) in deionized water, followed by spray drying to yield this compound (yield: 82.5–85%, purity: 99.7–99.8%) .

| Parameter | Value | Source |

|---|---|---|

| Yield | 82.5–85% | |

| Purity | 99.7–99.8% | |

| Reaction Temp. | 38–60°C | |

| Key Reagent | NaOH (15% w/v) |

Metabolic Reactions

This compound undergoes extensive hepatic metabolism via β-oxidation of its heptanoic acid side chain, producing two active metabolites (Table 1) :

Major Pathways:

-

β-Oxidation : Sequential shortening of the heptanoic acid chain to pentanoic (MC5) and propionic (MC3) acid derivatives. MC5 retains pharmacological activity as a μ-opioid receptor agonist (EC50: 0.545 μM vs. tianeptine’s 0.194 μM) .

-

Minor Pathways : Lactam formation (δ-lactam from MC5) and N-dealkylation of the sulfonamide group .

| Metabolite | Structure | Activity | Half-Life |

|---|---|---|---|

| MC5 | Pentanoic acid derivative | μ-opioid agonist (EC50: 0.545 μM) | 7.6 hrs |

| MC3 | Propionic acid derivative | Weak μ-opioid agonist | N/A |

Degradation and Stability

This compound is stable under standard storage conditions (-20°C) but degrades under extreme pH or oxidative environments :

-

Thermal Stability : Decomposes above 148°C (melting point) .

-

Photostability : No significant degradation under UV exposure reported .

-

Hydrolysis : Susceptible to esterase-mediated hydrolysis in vivo, though plasma esterases are not involved .

Reactivity with Functional Groups

-

Carboxylic Acid Group : Reacts with bases (e.g., NaOH) to form salts, critical for enhancing aqueous solubility .

-

Sulfonamide Group : Resistant to nucleophilic substitution under physiological conditions but undergoes N-dealkylation in minor metabolic pathways .

-

Chlorine Substituent : Inert in most reactions but influences electronic properties of the tricyclic core .

Analytical Characterization

Applications De Recherche Scientifique

Depression and Anxiety Disorders

Tianeptine is primarily used for the treatment of MDD. Clinical studies indicate that it is effective in alleviating depressive symptoms with a favorable side effect profile compared to traditional antidepressants like amitriptyline . Additionally, it has demonstrated significant anxiolytic properties, making it useful for various anxiety disorders, including panic disorder .

Irritable Bowel Syndrome (IBS)

A clinical trial compared tianeptine's efficacy with amitriptyline in treating IBS. Results showed that tianeptine was at least as effective as amitriptyline while producing fewer adverse effects such as dry mouth and constipation .

Asthma Management

Research led by Dr. Fuad Lechin revealed that tianeptine significantly improved lung function in asthmatic children over a 52-week trial. The study found a correlation between reduced free serotonin levels and improved asthma symptoms .

Fibromyalgia and Pain Management

Tianeptine has been studied for its analgesic properties, particularly in fibromyalgia treatment. A clinical trial indicated its effectiveness in managing pain associated with this condition, with minimal side effects reported .

Attention-Deficit Hyperactivity Disorder (ADHD)

Emerging evidence suggests that tianeptine may be beneficial in treating ADHD, showing efficacy with fewer side effects compared to conventional treatments .

Case Study 1: Tianeptine Withdrawal

A case report highlighted a 67-year-old male who experienced withdrawal symptoms after excessive use of tianeptine supplements. His symptoms included lightheadedness and lethargy, leading to emergency intervention. This case underlines the importance of monitoring tianeptine use due to potential withdrawal effects .

Case Study 2: Tianeptine and Psychosis

Another report described a 28-year-old woman with schizoaffective disorder who self-medicated with tianeptine to manage anxiety and depression. Her symptoms resolved after ceasing use, indicating the need for careful evaluation of tianeptine's effects on mental health conditions .

Data Tables

Mécanisme D'action

Tianeptine sodium exerts its effects through multiple mechanisms:

Serotonin Reuptake Enhancement: Unlike typical antidepressants, this compound enhances the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft.

Opioid Receptor Agonism: It acts as a full agonist at the mu-type opioid receptor, contributing to its antidepressant and anxiolytic effects

Glutamate Modulation: this compound also modulates glutamate receptors, which may explain its neuroprotective and anti-stress effects.

Comparaison Avec Des Composés Similaires

Amitriptyline: A tricyclic antidepressant that inhibits serotonin and norepinephrine reuptake.

Imipramine: Another tricyclic antidepressant with similar reuptake inhibition properties.

Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action compared to tianeptine sodium

Uniqueness: this compound is unique due to its dual action as a serotonin reuptake enhancer and an opioid receptor agonist. This combination of mechanisms provides a distinct therapeutic profile, making it effective for both depression and anxiety with fewer side effects compared to other tricyclic antidepressants .

Activité Biologique

Tianeptine sodium, commonly known as Tianeptine, is an atypical antidepressant primarily used in the treatment of major depressive disorder. Unlike traditional antidepressants that typically inhibit the reuptake of serotonin, Tianeptine exhibits a unique mechanism of action, influencing various neurotransmitter systems and demonstrating neuroprotective properties. This article explores the biological activity of this compound, emphasizing its pharmacological effects, neurobiological mechanisms, and clinical implications.

Unique Pharmacological Profile

Tianeptine is distinct among antidepressants due to its role as a full agonist at the mu-opioid receptor (MOR) . This interaction influences various neurobiological pathways:

- Glutamatergic Modulation : Tianeptine enhances glutamate receptor activity, particularly in the amygdala and hippocampus, which are critical regions for mood regulation and stress response. It has been shown to reduce stress-induced glutamate release , contrasting with SSRIs that may increase glutamate levels under stress conditions .

- Neuroplasticity Enhancement : Tianeptine promotes neuroplasticity by increasing the expression of neuroplasticity-related genes and reversing stress-induced dendritic atrophy in the hippocampus . This effect is crucial for restoring cognitive functions impaired by chronic stress.

| Mechanism | Description |

|---|---|

| Mu-Opioid Receptor Agonism | Full agonist at MOR, influencing mood regulation and pain perception |

| Glutamatergic Activity | Modulates glutamate levels, reducing stress-induced release |

| Neuroprotection | Prevents neuronal remodeling and apoptosis in stressed conditions |

| Neuroplasticity Promotion | Enhances synaptic plasticity and gene expression related to neurogenesis |

Neuroprotective Properties

Tianeptine has been extensively studied for its protective effects against stress-induced neuronal damage. Research indicates that it:

- Prevents Apoptosis : In animal models, Tianeptine reduced apoptosis in the dentate gyrus and subgranular zone of the hippocampus, suggesting a cytoprotective role against chronic stress .

- Enhances Synaptic Function : It normalizes synaptic function by promoting long-term potentiation (LTP) in hippocampal regions affected by stress .

Case Studies

- Czéh et al. Study (2002) : This study demonstrated that Tianeptine treatment significantly increased cell proliferation in the dentate gyrus of stressed rats, highlighting its potential to restore neurogenesis in depressive disorders.

- Lucassen et al. Research (2010) : Findings revealed that Tianeptine administration mitigated the adverse effects of chronic stress on neuronal turnover, supporting its use as a neuroprotective agent.

Efficacy Compared to SSRIs

Clinical studies have shown that Tianeptine's efficacy in treating depression is comparable to that of SSRIs like fluoxetine. However, it is generally better tolerated with fewer side effects . Notably, Tianeptine's ability to stimulate serotonin uptake may contribute to its antidepressant effects while avoiding the common side effects associated with traditional SSRIs.

Safety Profile

Tianeptine is considered safe for use in clinical settings. Its half-life is approximately 2.5 hours, with rapid renal clearance . Adverse effects are minimal and often include gastrointestinal disturbances or mild sedation.

Propriétés

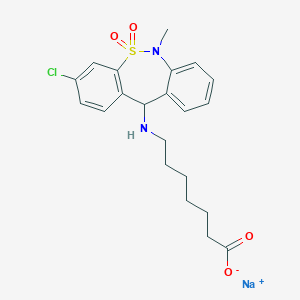

IUPAC Name |

sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBSUOGMZDXYKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66981-73-5 (Parent), 72797-41-2 (Parent) | |

| Record name | Tianeptine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046737 | |

| Record name | Tianeptine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30123-17-2, 54317-11-2, 169293-32-7 | |

| Record name | Tianeptine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030123172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (1)-7-((3-chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054317112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine sodium, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tianeptine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIANEPTINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0E19592I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIANEPTINE SODIUM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LI031265R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.